

# Fmoc-L-Dap(Poc)-OH: A Technical Guide to Synthesis and Characterization

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## Compound of Interest

Compound Name: Fmoc-L-Dap(Poc)-OH

Cat. No.: B2734789

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## Introduction

N $\alpha$ -(9-Fluorenylmethyloxycarbonyl)-N $\beta$ -(propargyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as **Fmoc-L-Dap(Poc)-OH**, is a valuable building block in peptide synthesis and chemical biology. The propargyloxycarbonyl (Poc) protecting group on the side-chain amine provides a bioorthogonal handle for "click" chemistry, allowing for the site-specific introduction of various functionalities onto a peptide backbone. This technical guide provides an overview of the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH**, including physicochemical data, a representative synthesis protocol, and detailed characterization methodologies.

## Physicochemical and Characterization Data

While detailed primary literature on the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH** is not readily available, the following data has been compiled from chemical supplier information.

Parameter	Value	Reference
CAS Number	2250437-44-4	[1]
Molecular Formula	C22H20N2O6	[1]
Molecular Weight	408.41 g/mol	[1]
Purity	>96% to 99-100% (by titration)	[1][2]
Melting Point	142 - 148 °C	
Appearance	White to off-white crystalline powder	
Optical Rotation	$[\alpha]_{20/D} = -9 \pm 1^\circ$ (c=1 in MeOH)	
Solubility	Soluble in methanol and other common organic solvents.	

## Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH**, based on established chemical principles for orthogonally protected amino acids.

### Representative Synthesis Protocol

The synthesis of **Fmoc-L-Dap(Poc)-OH** can be envisioned as a multi-step process starting from a suitably protected L-aspartic acid derivative. A plausible route involves the Curtius rearrangement to introduce the  $\beta$ -amino group, followed by protection with the propargyloxycarbonyl group.

Materials:

- $\alpha$ -Fmoc-L-aspartic acid  $\beta$ -benzyl ester (Fmoc-Asp-OBzl)
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)

- Anhydrous toluene
- Propargyl alcohol
- Palladium on carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Formation of the Isocyanate via Curtius Rearrangement:
  - To a solution of Fmoc-Asp-OBzl in anhydrous toluene, add triethylamine and diphenylphosphoryl azide at 0 °C.
  - Allow the reaction to warm to room temperature and then heat to 80-90 °C until the reaction is complete (monitored by TLC). This step forms the isocyanate intermediate.
- Introduction of the Poc Group:
  - Cool the reaction mixture to room temperature and add propargyl alcohol.
  - Stir the reaction until the isocyanate is fully consumed.
  - Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the resulting  $N\alpha$ -Fmoc- $N\beta$ -(Poc)-L-Dap-OBzl by column chromatography on silica gel.
- Deprotection of the Benzyl Ester:
  - Dissolve the purified product in a suitable solvent such as ethyl acetate or methanol.
  - Add a catalytic amount of palladium on carbon (10% w/w).
  - Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).
  - Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.
  - Concentrate the filtrate under reduced pressure to yield the crude **Fmoc-L-Dap(Poc)-OH**.
  - The final product can be further purified by recrystallization or flash chromatography if necessary.

## Characterization Protocols

### 1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the synthesized compound.
- Method:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
  - Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 20 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV absorbance at 254 nm and 280 nm.

- Sample Preparation: Dissolve a small amount of the compound in a mixture of mobile phases A and B.

## 2. Mass Spectrometry (MS):

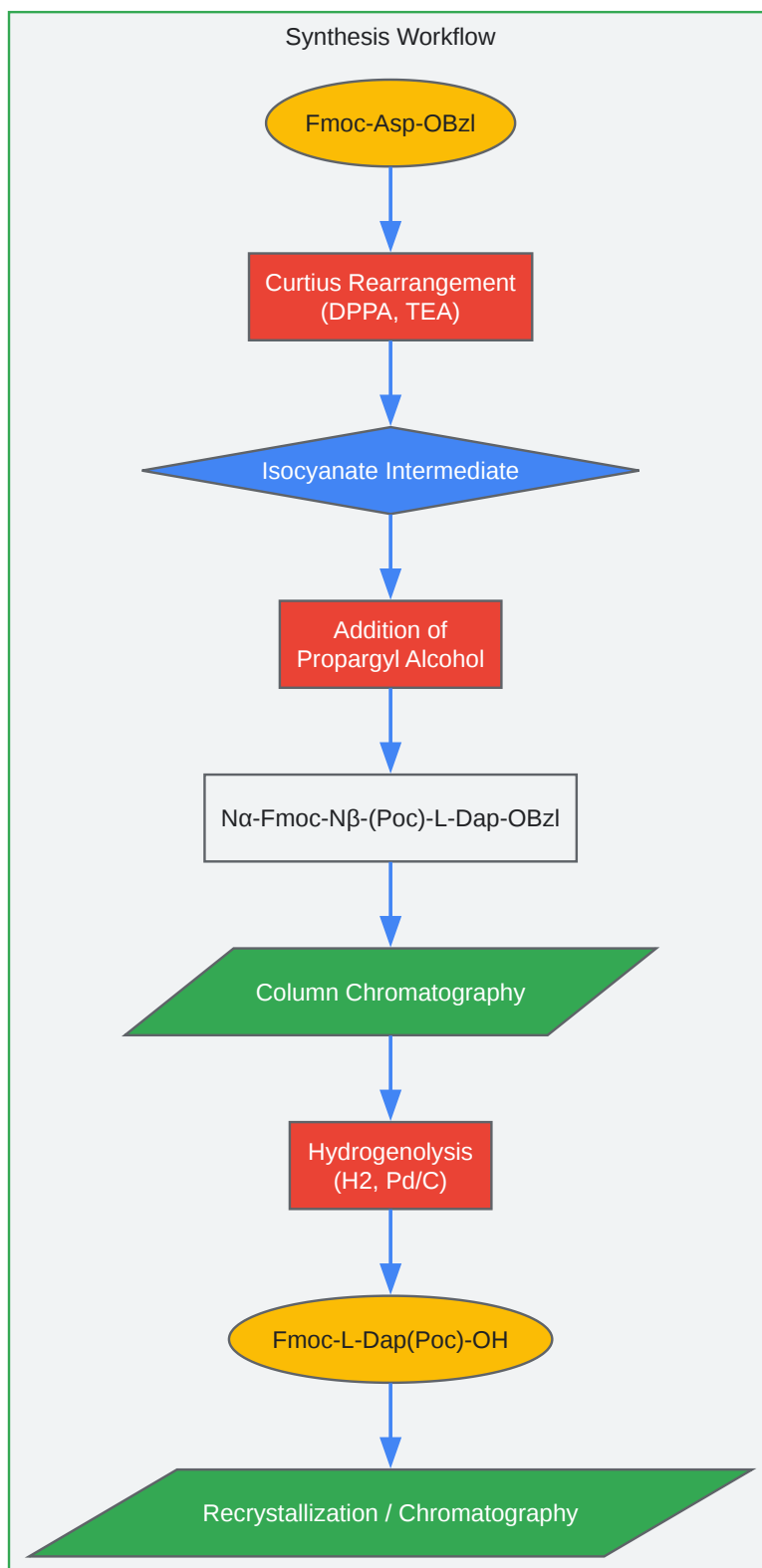
- Purpose: To confirm the molecular weight of the compound.
- Method:
  - Technique: Electrospray Ionization (ESI) in positive or negative ion mode.
  - Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
  - Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The expected  $[M+H]^+$  or  $[M-H]^-$  ion should be observed.

## 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate and confirm the chemical structure of the compound.
- Method:
  - Spectrometer: 400 MHz or higher NMR spectrometer.
  - Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.
  - Experiments:
    - <sup>1</sup>H NMR: To observe the proton signals and their couplings.
    - <sup>13</sup>C NMR: To observe the carbon signals.
    - 2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

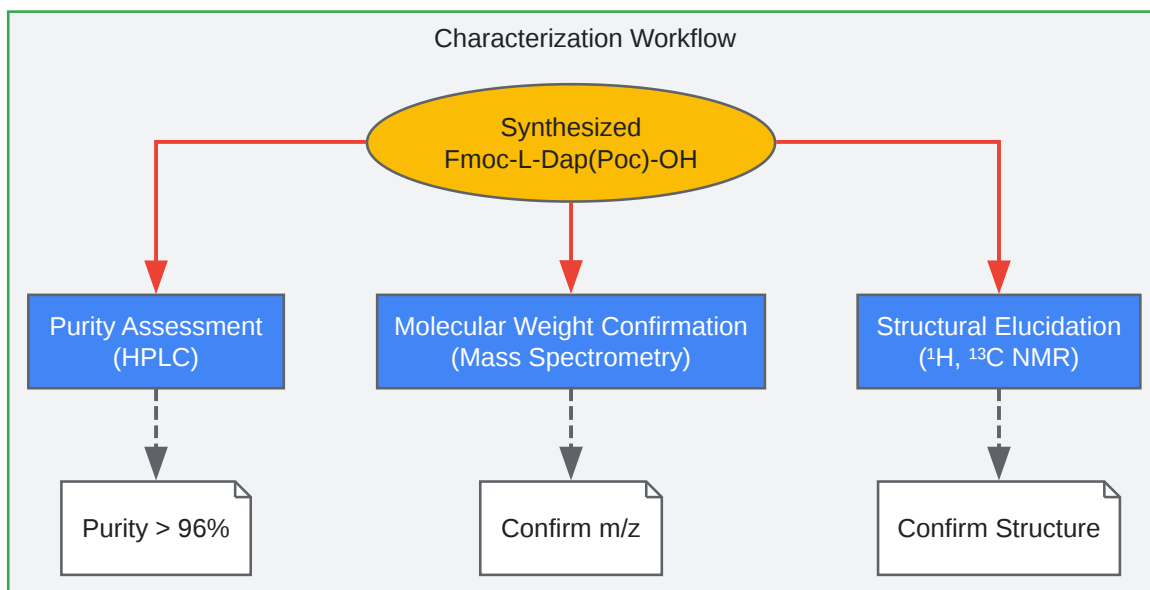
## Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH**.



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Caption: Representative synthesis workflow for **Fmoc-L-Dap(Poc)-OH**.



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Caption: Characterization workflow for **Fmoc-L-Dap(Poc)-OH**.

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## References

- 1. [media.iris-biotech.de](http://media.iris-biotech.de) [[media.iris-biotech.de](http://media.iris-biotech.de)]

- 2. IRIS: CLICK CHEMISTRY by Iris Biotech GmbH - Issuu [issuu.com]
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